molecular formula C11H7F3N4O3S B5757192 3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5757192
M. Wt: 332.26 g/mol
InChI Key: KAWSFTPDAAKOMJ-UHFFFAOYSA-N
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Description

3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that features a trifluoromethyl group, a nitro group, and a thiadiazole ring

Preparation Methods

The synthesis of 3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors under specific conditions. For instance, a reaction between a hydrazine derivative and a carbon disulfide derivative can form the thiadiazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Nitration: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions, potentially forming nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Pharmaceuticals: Due to its unique structure, it can be explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antimicrobial activities.

    Agrochemicals: The compound can be investigated for its potential use as a pesticide or herbicide, leveraging its chemical properties to target specific pests or weeds.

    Material Science: Its unique functional groups make it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance its binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar compounds to 3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide include other trifluoromethyl-substituted benzamides and thiadiazole derivatives. These compounds share some structural similarities but may differ in their specific functional groups and overall chemical properties. For example:

    2-(trifluoromethyl)benzamide: Similar structure but lacks the nitro and thiadiazole groups.

    5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine: Contains the thiadiazole ring and trifluoromethyl group but lacks the benzamide structure.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4O3S/c1-5-3-2-4-6(7(5)18(20)21)8(19)15-10-17-16-9(22-10)11(12,13)14/h2-4H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWSFTPDAAKOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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